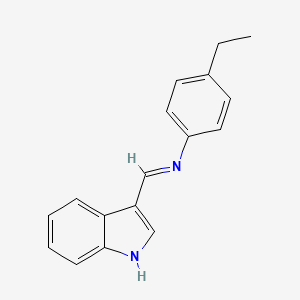![molecular formula C24H16Br2Cl2N4O2 B11713418 2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dibromophenol with 2,4-dichlorobenzaldehyde under specific reaction conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-DIBROMO-6-[(E)-({1-[(E)-[(2-HYDROXY-5-NITROPHENYL)IMINO]METHYL}PHENOL: This compound has similar structural features but differs in the functional groups attached to the aromatic rings.
2,6-DIBROMO-4-METHYLPHENOL: Another related compound with bromine atoms and a methyl group, used in various chemical applications.
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16Br2Cl2N4O2 |
|---|---|
Molecular Weight |
623.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[1-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)imidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H16Br2Cl2N4O2/c1-34-19-6-3-14(4-7-19)22-13-32(30-12-15-2-5-18(27)10-21(15)28)24(31-22)29-11-16-8-17(25)9-20(26)23(16)33/h2-13,33H,1H3/b29-11+,30-12+ |
InChI Key |
YBCIMFGXJYAZTM-UYKANAEJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN(C(=N2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=N2)N=CC3=C(C(=CC(=C3)Br)Br)O)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


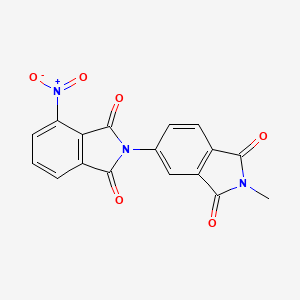

![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
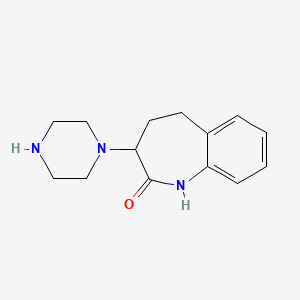
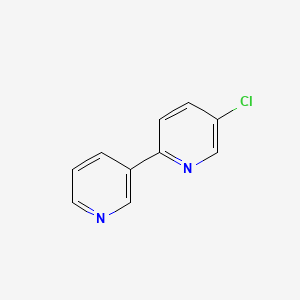
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
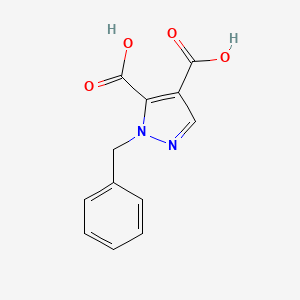
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
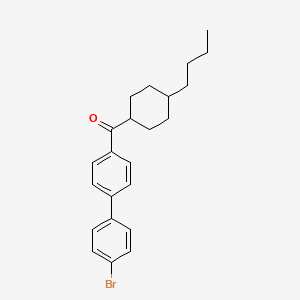
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
